REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:7]([CH:9]=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([CH3:18])=[C:14]([N+:19]([O-])=O)[CH:13]=3)[N:11]=2)[N:8]=1.CC(O)=O>C(O)C.O.[Fe]>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:7]([CH:9]=[C:10]([C:12]3[CH:17]=[CH:16][C:15]([CH3:18])=[C:14]([CH:13]=3)[NH2:19])[N:11]=2)[N:8]=1
|
Name
|
6-methoxy-2-(4-methyl-3-nitrophenyl)imidazo[1,2-b]pyridazine
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=2N(N1)C=C(N2)C2=CC(=C(C=C2)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
10.5 mmol
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.491 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure, and sat. aqueous NaHCO3 (100 mL)
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Type
|
ADDITION
|
Details
|
is added
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with EtOAc (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
the organic layer is collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product is purified via chromatography (hexanes to EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=2N(N1)C=C(N2)C=2C=CC(=C(N)C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.328 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |